molecular formula C8H8N4O2 B1436572 N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide CAS No. 62160-25-2

N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide

Cat. No. B1436572
CAS RN: 62160-25-2
M. Wt: 192.17 g/mol
InChI Key: NJGZQPCFKATHHP-UHFFFAOYSA-N
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Description

“N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide” is a chemical compound . It has several synonyms such as “N-(5-oxo-2,4,9-triazabicyclo[4.3.0]nona-3,7,10-trien-3-yl)acetamide”, “N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide”, and "Acetamide, N-(4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl)" .

Scientific Research Applications

Synthesis and Pharmacological Activities

N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide, due to its structural complexity, is of significant interest in pharmaceutical research. This compound is part of the broader category of pyrrolopyrimidines, which have been extensively investigated for their diverse pharmacological activities. For instance, the pyrrolopyrimidine core is a critical precursor in the medicinal and pharmaceutical industries, noted for its wide-ranging applicability and bioavailability. Recent reviews have emphasized its role in the synthesis of derivatives that show promise in the management and treatment of various diseases, highlighting the compound's potential in drug development (Parmar, Vala, & Patel, 2023).

Importance in Hybrid Catalysts

The synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), which are structurally related to N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide, has been facilitated by the use of hybrid catalysts. This approach leverages organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and various other catalysts to develop substituted derivatives through one-pot multicomponent reactions. The application of hybrid catalysts in the synthesis of these compounds underscores the potential of N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide derivatives for developing lead molecules in pharmaceutical research (Parmar, Vala, & Patel, 2023).

Role in Cancer Treatment

Pyrrolobenzimidazoles, which share a structural resemblance with N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide, have been discussed for their design, chemistry, cytotoxicity, and antitumor activity. These compounds, particularly those based on the pyrrolobenzimidazole or azomitosene ring system, have been shown to represent a new and useful class of antitumor agents. Their mechanisms of action, which include DNA alkylation and cleavage upon reductive activation, highlight the therapeutic potential of compounds within this chemical class in oncology (Skibo, 1998).

properties

IUPAC Name

N-(4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4(13)10-8-11-6-5(2-3-9-6)7(14)12-8/h2-3H,1H3,(H3,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGZQPCFKATHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=CN2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977755
Record name N-(4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidin-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)acetamide

CAS RN

62160-25-2
Record name MLS002919875
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126313
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidin-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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